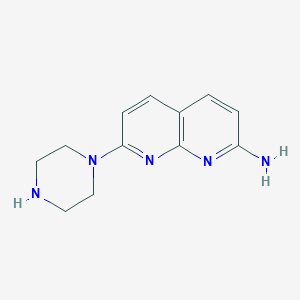

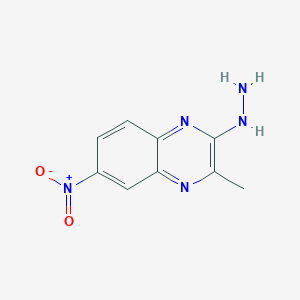

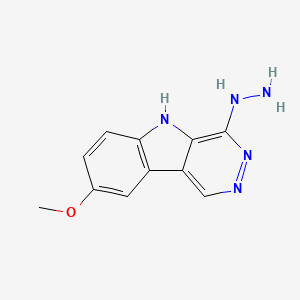

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone

Descripción general

Descripción

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone is a compound belonging to the pyridazinoindole family. This compound is of significant interest due to its potential pharmacological properties, particularly in cancer therapy. It has been studied for its ability to inhibit phosphoinositide 3-kinase (PI3K), a crucial enzyme in the PI3K/AKT/mTOR signaling pathway, which is often implicated in cancer progression .

Métodos De Preparación

The synthesis of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone typically involves several steps:

Starting Material: The reaction begins with ethyl 3-formyl-1H-indole-2-carboxylate.

Hydrazine Hydrate Reaction: This compound is reacted with hydrazine hydrate in ethanol under reflux conditions to yield 3,5-dihydro-4H-pyridazino(4,5-b)indol-4-one.

Michael Addition: The resulting product undergoes a Michael addition with acrylonitrile in ethanol containing triethylamine to form the Michael adduct.

Análisis De Reacciones Químicas

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone undergoes various chemical reactions:

Aplicaciones Científicas De Investigación

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone has several scientific research applications:

Cancer Therapy: It has shown promise as a PI3K inhibitor, which is crucial for cancer cell growth, motility, survival, and metabolism.

HIV-1 Reverse Transcriptase Inhibition: This compound and its analogues have demonstrated activity against HIV-1 reverse transcriptase.

Antimicrobial Activity: It has been found to possess antimicrobial properties, making it a potential candidate for developing new antibiotics.

Blood Platelet Aggregation: It acts as a selective thromboxane synthetase inhibitor, which could be useful in preventing blood clots.

Mecanismo De Acción

The mechanism of action of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone involves the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is critical for cell growth and survival, and its dysregulation is often associated with cancer. By inhibiting PI3K, this compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .

Comparación Con Compuestos Similares

Similar compounds to 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone include other pyridazinoindole derivatives. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their biological activity. For example:

Pyridazino(4,5-b)indol-4-one: This compound lacks the methoxy and hydrazone groups, which may reduce its potency as a PI3K inhibitor.

Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-: This compound lacks the hydrazone group, which could affect its cytotoxic activity.

The unique combination of functional groups in this compound contributes to its potent biological activities, making it a valuable compound for further research.

Propiedades

IUPAC Name |

(8-methoxy-5H-pyridazino[4,5-b]indol-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O/c1-17-6-2-3-9-7(4-6)8-5-13-16-11(15-12)10(8)14-9/h2-5,14H,12H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNXTWIJSHIJGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C(N=NC=C23)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148208 | |

| Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107688-09-5 | |

| Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107688095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione](/img/structure/B3345583.png)